methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride
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Description
Methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride is a useful research compound. Its molecular formula is C9H15Cl2F3N4 and its molecular weight is 307.14. The purity is usually 95%.
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Mechanism of Action
In general, the mechanism of action of a drug involves its interaction with specific biological targets, usually proteins such as enzymes or receptors. The drug can either enhance or inhibit the function of the target, leading to changes in biochemical pathways within the cell. These changes can have various effects at the molecular and cellular levels, depending on the specific pathways involved .
The pharmacokinetics of a drug, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and efficacy. Factors such as the drug’s chemical structure, formulation, route of administration, and the patient’s physiological condition can affect these processes .
Environmental factors can also influence the action of a drug. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the drug and its interaction with its targets .
Biological Activity
Methyl({[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl})amine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity based on recent research findings, including data tables and case studies.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₉H₁₅Cl₂F₃N₄
- Molecular Weight : 307 g/mol
- CAS Number : 2094926-49-3
The trifluoromethyl group in its structure enhances the compound's lipophilicity and biological activity by improving binding affinity to various biological targets .
Research indicates that this compound interacts with several molecular targets involved in critical cellular processes. These interactions can modulate pathways related to:
- Cell Signaling : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
- Enzymatic Activities : It has been shown to affect the activity of specific enzymes that are crucial for metabolic processes.
2. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cellular targets. For example:
Target | Activity | IC50 Value (µM) |
---|---|---|
RORγt | Inhibitory | 0.051 |
IL-17A Production | Inhibition | 0.130 |
These results suggest that this compound could be a promising candidate for therapeutic applications targeting autoimmune diseases such as psoriasis .
3. In Vivo Studies
In vivo evaluations have further confirmed the compound's efficacy. In a mouse model of IL-18/23-induced cytokine expression:
- The compound was administered orally at varying doses (3 mg/kg to 100 mg/kg).
- A dose-dependent inhibition of IL-17A production was observed.
This finding highlights its potential for treating conditions characterized by excessive IL-17A production .
Case Study 1: RORγt Inhibition
A study focused on the optimization of triazolopyridine derivatives reported that this compound showed potent inhibition of RORγt transcriptional activity in a luciferase reporter gene assay. The IC50 value was found to be significantly lower than other derivatives tested .
Case Study 2: Cytokine Modulation
Another investigation assessed the compound's ability to modulate cytokine production in human whole blood assays. Results indicated that it effectively suppressed IL-17A production in a dose-dependent manner with an IC50 value of 130 nM .
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4.2ClH/c1-13-4-8-15-14-7-3-2-6(5-16(7)8)9(10,11)12;;/h6,13H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXZAWNHFBSMSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=C2N1CC(CC2)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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